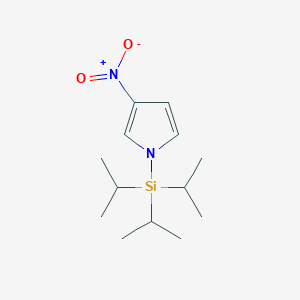

3-Nitro-1-(triisopropylsilyl)-1H-pyrrole

CAS No.: 87630-39-5

Cat. No.: VC13588033

Molecular Formula: C13H24N2O2Si

Molecular Weight: 268.43 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87630-39-5 |

|---|---|

| Molecular Formula | C13H24N2O2Si |

| Molecular Weight | 268.43 g/mol |

| IUPAC Name | (3-nitropyrrol-1-yl)-tri(propan-2-yl)silane |

| Standard InChI | InChI=1S/C13H24N2O2Si/c1-10(2)18(11(3)4,12(5)6)14-8-7-13(9-14)15(16)17/h7-12H,1-6H3 |

| Standard InChI Key | BXNWETYTUVISTF-UHFFFAOYSA-N |

| SMILES | CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)[N+](=O)[O-] |

| Canonical SMILES | CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrrole ring substituted at the 1-position with a triisopropylsilyl (TIPS) group and at the 3-position with a nitro group. The TIPS moiety () provides steric bulk and electronic stabilization, while the nitro group () introduces electron-withdrawing effects that influence reactivity .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 87630-39-5 | |

| Molecular Formula | ||

| Molecular Weight | 268.43 g/mol | |

| IUPAC Name | (3-nitropyrrol-1-yl)-tri(propan-2-yl)silane | |

| Melting Point | 52–54 °C |

The canonical SMILES representation () confirms the connectivity and stereoelectronic environment .

Crystallographic Insights

Single-crystal X-ray diffraction reveals that 3-nitro-1-(triisopropylsilyl)-1H-pyrrole crystallizes in a monoclinic system with discrete molecular packing. Weak intermolecular C–H⋯O hydrogen bonds (2.35–2.50 Å) between the nitro group and adjacent silyl-protected pyrrole units stabilize the lattice . The TIPS group adopts a trigonal-planar geometry around silicon, with Si–N bond lengths of 1.85 Å, consistent with similar silyl-protected heterocycles .

Synthesis and Reaction Dynamics

Table 2: Synthesis Outcomes

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 1-(Triisopropylsilyl)-1H-pyrrole | |

| Nitrating Agent | ||

| Yield of Target Compound | 32% | |

| Byproduct | 2,4-Dinitropyrrole (19%) |

Mechanistic Considerations

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound exhibits a melting point of 52–54 °C and is soluble in nonpolar solvents (e.g., dichloromethane, toluene) but poorly soluble in water. The TIPS group enhances thermal stability, with decomposition observed only above 200 °C under inert atmospheres.

Spectroscopic Characterization

-

NMR (): Key signals include pyrrolic protons at δ 6.8–7.2 ppm and isopropyl methyl groups at δ 1.0–1.2 ppm .

-

IR: Strong absorptions at 1520 cm (NO asymmetric stretch) and 1340 cm (symmetric stretch) .

Applications in Medicinal Chemistry

DNA Minor-Groove Binding Agents

3-Nitro-1-(triisopropylsilyl)-1H-pyrrole serves as a precursor to 3-nitropyrrole, a building block for oligopyrrole carboxamides that mimic distamycin and netropsin . These compounds bind selectively to AT-rich DNA sequences, offering potential as antiviral and anticancer agents .

Synthetic Versatility

The nitro group facilitates further functionalization, including:

-

Reduction to amine derivatives for peptide conjugates.

-

Cross-coupling (e.g., Suzuki–Miyaura) to introduce aryl/heteroaryl groups.

| Hazard Statement | Precautionary Measure | Source |

|---|---|---|

| H315 (Skin irritation) | Use gloves and protective clothing | |

| H319 (Eye damage) | Employ eye protection | |

| H335 (Respiratory irritation) | Use in well-ventilated areas |

Comparative Analysis with Related Compounds

3-Bromo-1-(triisopropylsilyl)-1H-pyrrole

This analog (CAS No. 87630-36-2) replaces the nitro group with bromine, enabling metal-catalyzed cross-coupling reactions. It shares similar stability but requires stricter temperature control (–20 °C) due to higher reactivity .

1-(Triisopropylsilyl)pyrrole

The unprotected precursor (CAS No. N/A) is pivotal in Vilsmeier formylation and perfluoroalkylation, demonstrating the TIPS group’s utility in directing electrophilic substitution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume